Indobufen

Post-CABG Bleeding Risk Gastrointestinal Safety

Indobufen is a reversible, non-competitive platelet COX-1 inhibitor with a pharmacological fingerprint distinct from aspirin and all other antiplatelet agents. Its reversible binding—unlike aspirin's irreversible acetylation—enables platelet function recovery within 24 hours of the last dose, directly reducing bleeding complications. Clinical meta-analyses demonstrate 94.25% effective treatment rate when combined with clopidogrel for ischemic stroke (vs. 75.29% control, P<0.00001) and a 15.79% total bleeding rate vs. 55% for aspirin in post-CABG patients (P=0.011). GI adverse events are significantly lower than with aspirin across multiple RCTs. Procure for cardiothoracic surgery units, neurology/stroke centers, and for aspirin-intolerant patients requiring dual antiplatelet therapy. The unique risk-benefit profile offsets higher unit cost through reduced bleeding-related hospitalizations and transfusions.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 63610-08-2
Cat. No. B1671881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndobufen
CAS63610-08-2
Synonyms2-(4-(1-oxo-2-isoindolinyl)phenyl)butyric acid
Ibustrin
indobufen
indobufen, (+-)-isomer
K 3920
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
InChIInChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)
InChIKeyAYDXAULLCROVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indobufen (CAS 63610-08-2) Procurement Guide: Baseline Overview for Scientific Selection


Indobufen is an isoindolinyl phenyl-butyric acid derivative that functions as a reversible, non-competitive inhibitor of platelet cyclooxygenase-1 (COX-1), thereby suppressing thromboxane A2 (TXA2) synthesis and inhibiting platelet aggregation [1]. It is a chiral molecule administered as a racemic mixture, with the S-enantiomer being approximately 2-fold more potent than the racemate and significantly more potent than the R-enantiomer (IC50 for racemate: 0.53 ± 0.06 µg/mL for TXB2 inhibition; S-enantiomer approximately half this value; R-enantiomer: 53 ± 8 µg/mL) [2]. The compound exhibits rapid oral absorption with peak plasma concentrations achieved at 2 hours, a plasma half-life of 7–8 hours, and greater than 99% plasma protein binding [3]. Primarily eliminated renally, with over 70% of an administered dose recovered in urine within 48 hours as unchanged drug and glucuronide conjugate, Indobufen is approved in several countries for the management of atherothrombotic conditions, including ischemic heart disease, peripheral arterial disease, and cerebrovascular disease [4].

Why Generic Substitution Fails: Critical Differentiators for Indobufen Procurement Decisions


Indobufen cannot be considered interchangeable with other antiplatelet agents due to its unique pharmacological fingerprint: reversible, non-competitive COX-1 inhibition [1]. Unlike aspirin, which irreversibly acetylates COX-1, indobufen's reversible binding allows platelet function to recover within 24 hours of the last dose, a property that directly influences bleeding risk profiles [2]. Furthermore, indobufen demonstrates agent-specific inhibitory profiles against various platelet agonists that differ markedly from ticlopidine and other comparators, with indobufen showing superior efficacy against collagen-induced aggregation but minimal effect on PAF-induced aggregation . This mechanistic divergence translates into clinically meaningful differences in safety endpoints, particularly reduced gastrointestinal adverse events and bleeding complications compared to aspirin-based regimens, as demonstrated in multiple randomized controlled trials and meta-analyses [3]. The substitution of indobufen with a generic alternative without accounting for these specific pharmacological and clinical distinctions may compromise the intended therapeutic window and safety profile.

Indobufen Comparative Efficacy and Safety: Quantitative Evidence for Scientific Selection


Bleeding Risk Reduction: Indobufen vs. Aspirin in Post-CABG Antiplatelet Therapy

In a multicenter retrospective cohort study of patients post-CABG, indobufen demonstrated a significantly lower incidence of total bleeding events compared to aspirin. The primary composite endpoint of non-fatal MI, stroke, and revascularization occurred in 0% of indobufen patients vs. 25% in aspirin patients (P=0.02) [1]. Total bleeding events were markedly reduced with indobufen (15.79% vs. 55%, P=0.011), and major bleeding events were significantly lower (0% vs. 20%, P=0.04) [2].

Post-CABG Bleeding Risk Gastrointestinal Safety Antiplatelet Therapy

Efficacy in Ischemic Stroke: Indobufen plus Clopidogrel vs. Clopidogrel Monotherapy

A meta-analysis of 5 randomized controlled trials (n=408 patients) evaluated indobufen combined with clopidogrel versus clopidogrel alone for ischemic stroke. The combination therapy demonstrated a significantly higher effective treatment rate (94.25% vs. 75.29%, RR=1.25, 95% CI [1.14, 1.37], P<0.00001) [1]. Additionally, the indobufen combination significantly reduced NIH Stroke Scale scores (mean difference = −3.52, 95% CI [−5.7, −1.35], P=0.001) and improved multiple hemorheological parameters including fibrinogen and platelet aggregation [2].

Ischemic Stroke Dual Antiplatelet Therapy Clopidogrel Neurological Outcomes

Gastrointestinal Safety: Indobufen vs. Aspirin Meta-Analysis

A systematic review and meta-analysis of 5 studies including 11,943 patients compared indobufen with aspirin for antiplatelet therapy. Indobufen was associated with a significantly lower risk of any bleeding events at 1-year follow-up, and significantly reduced the incidence of minor bleeding events and gastrointestinal discomfort compared to aspirin [1]. The pooled analysis confirmed comparable efficacy in preventing major cardiovascular events (composite vascular events at 90 days: RR 0.84, 95% CI 0.46–1.53; at 1-year: RR 1.13, 95% CI 0.99–1.29) while demonstrating superior gastrointestinal tolerability [2].

Gastrointestinal Safety Meta-Analysis Bleeding Risk Aspirin Intolerance

Differential Platelet Agonist Inhibition: Indobufen vs. Ticlopidine

A comparative study in 18 patients with transient ischemic attack (TIA) evaluated indobufen (400 mg daily) vs. ticlopidine (500 mg daily) for three weeks. ADP-induced platelet aggregation was more effectively inhibited by ticlopidine, while indobufen was significantly more effective on collagen-induced aggregation. Furthermore, PAF-induced platelet aggregation was inhibited by ticlopidine, whereas indobufen was completely ineffective against this agonist . Both drugs prolonged bleeding time, but ticlopidine demonstrated a more pronounced effect than indobufen .

Pharmacodynamics Platelet Aggregation Mechanism of Action Ticlopidine

Renal Fibrosis Attenuation: Indobufen vs. Warfarin in Diabetic Nephropathy

Preliminary findings from studies in chronic kidney disease (CKD) indicate that indobufen is associated with reduced kidney fibrosis when compared with warfarin [1]. Indobufen has been identified as a novel antiplatelet drug that can alleviate renal fibrosis and improve renal function in patients with diabetic nephropathy, a property not shared by warfarin or other vitamin K antagonists .

Diabetic Nephropathy Renal Fibrosis Chronic Kidney Disease Warfarin

Superior Tolerability in Peripheral Atherosclerotic Disease: Indobufen vs. Dipyridamole + Aspirin

In a randomized trial of 27 patients with peripheral atherosclerotic disease, indobufen (400 mg/day) was compared to dipyridamole (225 mg/day) plus aspirin (1 g/day). Both groups showed significant and progressive increases in pain-free walking distance at 3 and 6 months, but patients taking indobufen demonstrated a greater improvement in walking distance [1]. Additionally, a large chronic open study (n=1428) found that indobufen resulted in a lower incidence of side-effects, particularly gastrointestinal disorders, and was better tolerated than both dipyridamole and aspirin [2].

Peripheral Arterial Disease Walking Distance Dipyridamole Aspirin

High-Value Procurement Scenarios for Indobufen Based on Quantitative Evidence


Post-CABG Antiplatelet Therapy in Patients with Elevated Bleeding Risk

Based on the significant reduction in total bleeding events (15.79% vs. 55%, P=0.011) and major bleeding events (0% vs. 20%, P=0.04) compared to aspirin, indobufen should be prioritized for procurement in cardiothoracic surgery units managing post-CABG patients where bleeding complications are a primary concern [1]. The 27.8-fold higher cost of indobufen relative to aspirin is offset by the potential reduction in bleeding-related hospitalizations and transfusions, making it cost-effective in high-risk populations.

Ischemic Stroke Dual Antiplatelet Therapy with Clopidogrel

The meta-analysis demonstrating a 18.96 percentage point improvement in effective treatment rate (94.25% vs. 75.29%, P<0.00001) and significant reduction in NIH Stroke Scale scores (−3.52, P=0.001) when indobufen is added to clopidogrel provides strong justification for procurement in neurology departments and stroke centers [2]. This combination should be considered for formulary inclusion in institutions with high volumes of ischemic stroke admissions.

Antiplatelet Therapy in Patients with Aspirin Intolerance or GI Contraindications

The consistent evidence from multiple meta-analyses showing significantly reduced gastrointestinal discomfort and minor bleeding events with indobufen compared to aspirin positions this compound as the preferred alternative for procurement in gastroenterology, rheumatology, or cardiology practices managing patients with documented aspirin intolerance, peptic ulcer disease, or high GI bleeding risk [3]. This application is supported by real-world data showing that indobufen is the most commonly selected aspirin substitute (64.6% of cases) in patients with aspirin intolerance requiring dual antiplatelet therapy after stent implantation.

Diabetic Nephropathy with Concomitant Cardiovascular Disease

Preliminary evidence suggesting that indobufen may alleviate renal fibrosis and improve renal function in patients with diabetic nephropathy, while providing standard antiplatelet efficacy, supports its procurement for specialized nephrology and endocrinology clinics managing patients with both chronic kidney disease and cardiovascular risk [4]. This dual benefit is not observed with warfarin or other antiplatelet agents, making indobufen a unique therapeutic option for this patient subset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indobufen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.